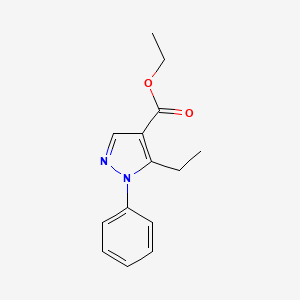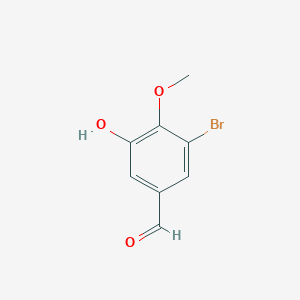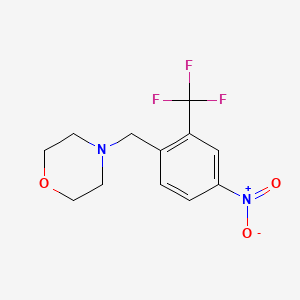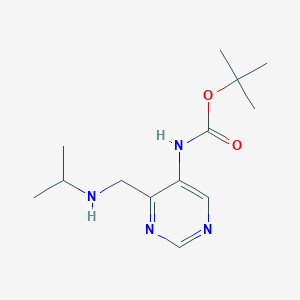
4-Nitrophenyl (5-chloro-2-methylphenethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl (5-chloro-2-methylphenethyl)carbamate is a chemical compound belonging to the class of carbamates Carbamates are widely known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry
準備方法
The synthesis of 4-Nitrophenyl (5-chloro-2-methylphenethyl)carbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophenyl chloroformate with 5-chloro-2-methylphenethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired carbamate product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
4-Nitrophenyl (5-chloro-2-methylphenethyl)carbamate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The carbamate linkage can be hydrolyzed in the presence of acidic or basic conditions, leading to the formation of the corresponding amine and phenol derivatives.
Common reagents and conditions used in these reactions include hydrogen gas with palladium catalyst for reduction, nucleophiles like amines or thiols for substitution, and acidic or basic aqueous solutions for hydrolysis .
科学的研究の応用
4-Nitrophenyl (5-chloro-2-methylphenethyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: The compound is studied for its potential antimicrobial and antioxidant activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new antimicrobial and anticancer drugs.
作用機序
The mechanism of action of 4-Nitrophenyl (5-chloro-2-methylphenethyl)carbamate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways. The nitrophenyl group plays a crucial role in binding to the active site of the target enzyme, while the carbamate linkage facilitates the formation of stable enzyme-inhibitor complexes .
類似化合物との比較
Similar compounds to 4-Nitrophenyl (5-chloro-2-methylphenethyl)carbamate include other nitrophenyl carbamates and chloro-substituted phenethyl carbamates. These compounds share structural similarities but may differ in their specific substituents and functional groups. For example:
4-Nitrophenyl chloroformate: Used as a reagent for the activation of alcohols, thiols, and amines.
4-Nitrophenyl cyclopropylcarbamate: Employed in the synthesis of anticancer drugs like lenvatinib.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
特性
分子式 |
C16H15ClN2O4 |
|---|---|
分子量 |
334.75 g/mol |
IUPAC名 |
(4-nitrophenyl) N-[2-(5-chloro-2-methylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C16H15ClN2O4/c1-11-2-3-13(17)10-12(11)8-9-18-16(20)23-15-6-4-14(5-7-15)19(21)22/h2-7,10H,8-9H2,1H3,(H,18,20) |
InChIキー |
GXLRDBCRKAPTHL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)Cl)CCNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[3-(Chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl]methyl]benzonitrile](/img/structure/B13976301.png)
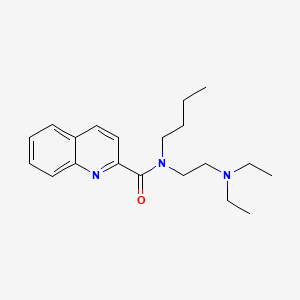
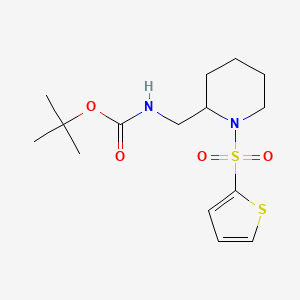
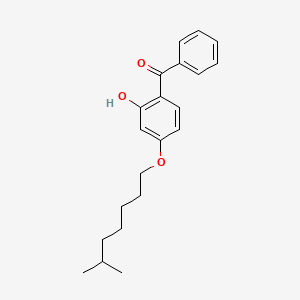
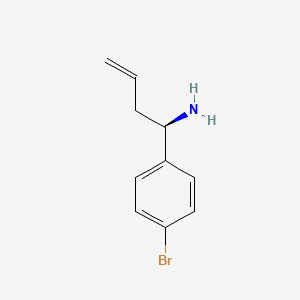
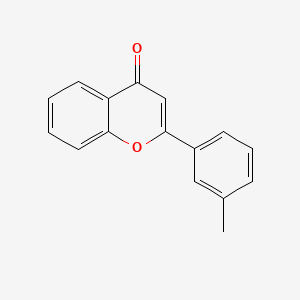

![4-Chloro-5-(2-pyridinylmethyl)-5h-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B13976360.png)

![4-O-cyclohexyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B13976378.png)
